molecular formula C20H15BrN4O3S B11605078 (7Z)-3-(3-bromophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-bromophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11605078
M. Wt: 471.3 g/mol
InChI Key: VJLBLSCSVCPGBI-MSUUIHNZSA-N
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Description

3-[(7Z)-3-(3-BROMOPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound featuring a unique combination of thiazolo, triazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-3-(3-BROMOPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the bromophenyl and methoxyindole groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[(7Z)-3-(3-BROMOPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-[(7Z)-3-(3-BROMOPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(7Z)-3-(3-BROMOPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7Z)-3-(3-BROMOPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique structural features and potential applications across multiple scientific disciplines. Its combination of thiazolo, triazine, and indole moieties provides a versatile platform for further chemical modifications and functional studies.

Properties

Molecular Formula

C20H15BrN4O3S

Molecular Weight

471.3 g/mol

IUPAC Name

(7Z)-3-(3-bromophenyl)-7-(5-methoxy-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15BrN4O3S/c1-28-13-5-6-15-14(8-13)16(18(26)23-15)17-19(27)25-10-24(9-22-20(25)29-17)12-4-2-3-11(21)7-12/h2-8H,9-10H2,1H3,(H,23,26)/b17-16-

InChI Key

VJLBLSCSVCPGBI-MSUUIHNZSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)Br

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)Br

Origin of Product

United States

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